Isomeric Purity: Differentiating 4-n-Butylphenyl from 2-sec-Butylphenyl Isomer via NMR
The 4-n-butylphenyl isomer of N-(4-butylphenyl)-8-quinolinesulfonamide is structurally distinct from the 2-sec-butylphenyl isomer (N-(2-sec-butylphenyl)-8-quinolinesulfonamide), which has a branched alkyl chain at the ortho position. The 1H NMR spectrum of the 2-sec-butylphenyl isomer (recorded in DMSO-d6) is available in the KnowItAll spectral library, providing a reference to confirm the absence of this regioisomeric impurity [1]. Procurement specifications for the 4-n-butylphenyl compound should require NMR confirmation that the n-butyl chain is at the para position and unbranched, as isomer contamination could alter lipophilicity, metabolic stability, and biological target engagement.
| Evidence Dimension | Regiochemical identity (position and branching of butyl substituent) |
|---|---|
| Target Compound Data | n-Butyl group at the para position of the phenyl ring; molecular formula C19H20N2O2S; exact mass 340.124549 g/mol |
| Comparator Or Baseline | N-(2-sec-butylphenyl)-8-quinolinesulfonamide: sec-butyl group at the ortho position; same molecular formula and exact mass |
| Quantified Difference | Identical molecular weight (340.44 g/mol) and exact mass (340.124549 g/mol) but distinguishable by 1H NMR splitting patterns and chemical shifts; ortho vs. para substitution changes molecular shape and electronic distribution. |
| Conditions | 1H NMR in DMSO-d6; SpectraBase KnowItAll NMR Spectral Library (Wiley) |
Why This Matters
Isomeric purity is critical for reproducibility in biological assays; the 2-sec-butylphenyl isomer would present a different pharmacophore geometry and may exhibit divergent target-binding kinetics or off-target profiles.
- [1] SpectraBase. N-(2-sec-butylphenyl)-8-quinolinesulfonamide. KnowItAll NMR Spectral Library, Wiley. Compound ID: KCObtaeoxF9. View Source
